sodium;6-methyl-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine-2-carboxamide
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Overview
Description
TA-5707 is a pyridinecarboxamide derivative known for its antiallergic properties. It is particularly effective in inhibiting the release of chemical mediators from sensitized cells, making it a valuable compound in the treatment of allergic reactions .
Preparation Methods
TA-5707 can be synthesized through various synthetic routes. One common method involves the preparation of its water-soluble sodium salt, TA-5707F. The synthesis typically involves the reaction of 2-pyridinecarboxamide with appropriate reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
TA-5707 undergoes several types of chemical reactions, including:
Oxidation: TA-5707 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert TA-5707 into different reduced forms.
Substitution: TA-5707 can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TA-5707 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of pyridinecarboxamide derivatives.
Biology: Investigated for its effects on cellular processes and mediator release.
Medicine: Explored for its potential in treating allergic reactions and related conditions.
Industry: Utilized in the development of antiallergic formulations and products
Mechanism of Action
The mechanism of action of TA-5707 involves the inhibition of anaphylactic release of mediators from mast cells. This is achieved by blocking the pathways that lead to the release of these mediators, thereby preventing allergic reactions. The molecular targets and pathways involved include the inhibition of histamine release and other chemical mediators .
Comparison with Similar Compounds
TA-5707 is unique compared to other pyridinecarboxamide derivatives due to its specific antiallergic properties. Similar compounds include:
Disodium cromoglycate: Another antiallergic compound with a different mechanism of action.
Ketotifen: An antihistamine with additional antiallergic properties.
Loratadine: A commonly used antihistamine for treating allergies.
TA-5707 stands out due to its specific inhibition of mediator release from sensitized cells, making it a valuable addition to the range of antiallergic compounds .
Properties
Molecular Formula |
C8H7N6NaO |
---|---|
Molecular Weight |
226.17 g/mol |
IUPAC Name |
sodium;6-methyl-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H8N6O.Na/c1-5-3-2-4-6(9-5)7(15)10-8-11-13-14-12-8;/h2-4H,1H3,(H2,9,10,11,12,13,14,15);/q;+1/p-1 |
InChI Key |
RYUBOCZNGCDGOU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=NN=N[N-]2.[Na+] |
Synonyms |
6-methyl-N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide 6-MTPC TA 5707 TA 5707F TA-5707 TA-5707F |
Origin of Product |
United States |
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